REACTION_CXSMILES
|
P(Cl)(Cl)Cl.[C:5]([OH:9])(=O)[CH2:6][CH3:7].C(Cl)(=O)CC.[Cl-].[Al+3].[Cl-].[Cl-].[CH2:19]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH:20]([CH3:22])[CH3:21].Cl>C(Cl)Cl>[CH2:19]([C:23]1[CH:28]=[CH:27][C:26]([C:5](=[O:9])[CH2:6][CH3:7])=[CH:25][CH:24]=1)[CH:20]([CH3:22])[CH3:21] |f:3.4.5.6|
|
Name
|
|
Quantity
|
40.14 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
43.34 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
mixture
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.66 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 2.25 hours under nitrogen atmosphere at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-necked, round bottomed flask there was placed
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled to about -5° C. (an ice-methanol bath)
|
Type
|
STIRRING
|
Details
|
After 10 minutes of stirring 67.11 g
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of the mixture at about 0° to 5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 1.25 hours
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
a reaction as possible and
|
Type
|
ADDITION
|
Details
|
then poured into a solution of 250 ml
|
Type
|
CUSTOM
|
Details
|
The Friedal-Crafts reaction
|
Type
|
WAIT
|
Details
|
was complete in about 45 minutes under these conditions (by GLC analyses)
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted three times with 300 ml
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with 250 ml
|
Type
|
EXTRACTION
|
Details
|
The aqueous sodium carbonate extracts were back extracted with 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of methylene chloride and the combined methylene chloride layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried methylene chloride solution was concentrated under vacuum
|
Reaction Time |
2.25 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=CC=C(C=C1)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |